

Demystifying Demethylregelin: A Comprehensive Review of a Promising Terpenoid and its Congeners

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Compound of Interest		
Compound Name:	Demethylregelin	
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A deep dive into the chemical properties, biological activities, and therapeutic potential of **Demethylregelin** and related terpenoids, offering a technical guide for researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive literature review of **Demethylregelin**, a naturally occurring triterpenoid, and its structurally related compounds. Found in medicinal plants such as Tripterygium wilfordii, Tripterygium regelii, and Salacia chinensis, **Demethylregelin** has emerged as a molecule of interest in pharmacological research, particularly in the domain of oncology. This document collates the current scientific knowledge on its biological effects, outlines detailed experimental methodologies for its study, and presents quantitative data in a structured format to facilitate comparative analysis.

Chemical and Physical Properties

Demethylregelin, also known by its synonym Demethylzeylasteral, is a pentacyclic triterpenoid with the chemical formula $C_{30}H_{46}O_4$ and a molecular weight of 470.7 g/mol . Its complex structure is foundational to its biological activity.



Property	Value	Source
Molecular Formula	C30H46O4	PubChem
Molecular Weight	470.7 g/mol	PubChem
IUPAC Name	(1R,2R,4S,4aR,6aR,6aS,6bR, 8aR,12aR,14bS)-4-hydroxy- 1,4a,6a,6b,9,9,12a- heptamethyl-10-oxo- 1,2,3,4,5,6,6a,7,8,8a,11,12,13, 14b-tetradecahydropicene-2- carboxylic acid	PubChem
Synonyms	Demethylregelin, Demethylzeylasteral, Regelin acid, 22-Hydroxy-3-oxo-12- ursen-30-oic acid	PubChem
Natural Sources	Tripterygium wilfordii, Tripterygium regelii, Salacia chinensis	PubChem

Biological Activities and Therapeutic Potential

The primary focus of research on **Demethylregelin** has been its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with a growing body of evidence pointing towards its potential as a therapeutic agent.

Anticancer Activity

Recent investigations have elucidated the cytotoxic effects of **Demethylregelin** against several cancer cell types. A notable study on human gastric cancer revealed that Demethylzeylasteral impeded the proliferation and migration of gastric cancer cells and promoted their apoptosis, or programmed cell death.[1]

Table 1: Cytotoxicity of **Demethylregelin** (Demethylzeylasteral) against various cancer cell lines



Cell Line	Cancer Type	IC50 Value (μM)	Inhibition (%) at a specific concentration	Source
MKN-45	Human Gastric Cancer	8.174	-	[2]
HGC-27	Human Gastric Cancer	~4.1	-	[3]
SGC-7901	Human Gastric Cancer	~5.3	-	[3]
MCF-7	Human Breast Cancer	-	29.3% at 10 μM	[4]

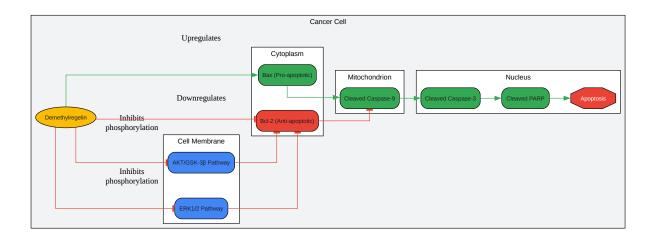
The data indicates a dose-dependent cytotoxic effect of **Demethylregelin** on gastric cancer cells.[1] For instance, in MKN-45 cells, the half-maximal inhibitory concentration (IC50) was determined to be 8.174 μ M.[2] In HGC-27 and SGC-7901 gastric cancer cells, the IC50 values were approximately 4.1 μ M and 5.3 μ M, respectively.[3] Furthermore, at a concentration of 10 μ M, **Demethylregelin** inhibited the proliferation of human breast cancer cells (MCF-7) by 29.3%.[4]

Mechanism of Action: Signaling Pathways

The anticancer effects of **Demethylregelin** are attributed to its modulation of key cellular signaling pathways that are often dysregulated in cancer. Research has shown that Demethylzeylasteral downregulates the phosphorylation of crucial kinases in the ERK1/2 and AKT/GSK-3 β pathways.[1] These pathways are central to regulating cell proliferation, survival, and apoptosis.

By inhibiting these pathways, **Demethylregelin** triggers the intrinsic apoptosis pathway, which is characterized by a decrease in the mitochondrial membrane potential and the modulation of apoptosis-related proteins.[1] Specifically, treatment with Demethylzeylasteral leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio ultimately leads to the activation of a cascade of executioner proteins, including cleaved caspase-3, cleaved caspase-9, and cleaved PARP, culminating in cancer cell death.[1]





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Signaling pathway of **Demethylregelin**-induced apoptosis in cancer cells.

Related Terpenoids from Tripterygium Species

The genus Tripterygium is a rich source of bioactive terpenoids, many of which exhibit potent anti-inflammatory, immunosuppressive, and anticancer activities.[2][5] Two of the most extensively studied terpenoids from Tripterygium wilfordii are Triptolide and Celastrol.

Triptolide: This diterpenoid epoxide is considered one of the major active components of
Tripterygium extracts.[6] It demonstrates significant anti-inflammatory, immunosuppressive,
and anticancer effects by modulating various signaling pathways.[3] However, its clinical
application has been limited by its toxicity.[5]



 Celastrol: A pentacyclic triterpenoid, Celastrol is known for its potent antioxidant and antiinflammatory properties.[3] It has been shown to have therapeutic potential in a range of conditions, including autoimmune diseases and cancer.[7]

The study of these related terpenoids provides a broader context for understanding the potential of **Demethylregelin** and highlights the therapeutic promise of this class of natural products.

Experimental Protocols

To facilitate further research into **Demethylregelin** and related terpenoids, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability. The following protocols are commonly employed:

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with varying concentrations of **Demethylregelin** for 24, 48, or 72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.



- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
- 2. Annexin V & Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with the desired concentrations of **Demethylregelin**.
- Cell Harvesting: Harvest the cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

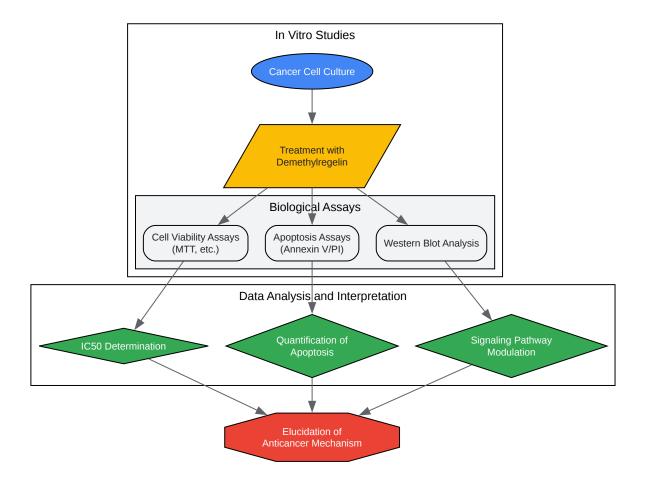
Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

- Protein Extraction: Lyse the treated and untreated cells to extract total protein.
- Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, Bcl-2, Bax, cleaved caspases).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Analysis: Quantify the band intensities to determine the relative protein expression levels.





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A typical experimental workflow for investigating the anticancer effects of **Demethylregelin**.

Conclusion and Future Directions

Demethylregelin has demonstrated significant potential as an anticancer agent, particularly for gastric cancer. Its ability to modulate the ERK1/2 and AKT/GSK-3β signaling pathways and induce apoptosis provides a strong rationale for its further development. The information gathered on related terpenoids from Tripterygium species further underscores the therapeutic promise of this class of natural products.

Future research should focus on several key areas. Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of **Demethylregelin** in animal models. Further investigation into its effects on a broader range of cancer cell lines is also warranted. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs with improved pharmacokinetic properties. The detailed experimental protocols provided in this whitepaper offer a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of this promising natural compound.

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